2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, cyclopenta[d]pyrimidin, piperazin, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The key steps may include:
Formation of the cyclopenta[d]pyrimidin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazin group: This step may involve nucleophilic substitution reactions.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and pressures.
- Implementation of purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperazin groups.
Reduction: Reduction reactions could be used to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Pharmaceuticals: Potential as a drug candidate due to its unique structure.
Biological Studies: Could be used in studies to understand its interaction with biological targets.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of trifluoromethyl.
2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-chloropyrimidine: Similar structure but with a chlorine atom instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design.
Properties
Molecular Formula |
C19H21F3N6 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C19H21F3N6/c20-19(21,22)15-6-7-23-18(25-15)28-10-8-27(9-11-28)17-13-2-1-3-14(13)24-16(26-17)12-4-5-12/h6-7,12H,1-5,8-11H2 |
InChI Key |
AKIMPIGMUHOFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F)C5CC5 |
Origin of Product |
United States |
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